(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound "(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is a β-lactam antibiotic derivative featuring a bicyclo[4.2.0]octene core. Key structural attributes include:
Properties
IUPAC Name |
(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-3-2-15-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUJHFCZDZYLRW-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512183 | |
| Record name | (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-38-4 | |
| Record name | (6R,7R)-7-Amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid (7-ACA), a core structure in cephalosporin antibiotics.
Methoxylation: The 3-position of the cephalosporin nucleus is methoxylated using methanol in the presence of a base such as sodium methoxide.
Cyclization: The formation of the bicyclic structure is achieved through a cyclization reaction, often involving the use of a thionating agent like Lawesson’s reagent to introduce the sulfur atom into the ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Formed through reduction of the carbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution at the amino group.
Scientific Research Applications
Cephalosporin Antibiotics
7-ACA serves as a key building block for the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound's structure allows for modifications that enhance its antibacterial properties and spectrum of activity. For instance:
- Ceftizoxime : A third-generation cephalosporin that exhibits activity against Gram-negative bacteria, including Pseudomonas aeruginosa.
- Ceftibuten : Known for its stability against various beta-lactamases, making it effective against resistant strains of bacteria.
These derivatives leverage the core structure of 7-ACA to improve pharmacological properties such as bioavailability and resistance to degradation by bacterial enzymes.
Formulation Strategies
The incorporation of (6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid into pharmaceutical formulations has been explored extensively:
| Formulation Type | Description |
|---|---|
| Oral Tablets | Designed for systemic delivery with modified release profiles to enhance patient compliance. |
| Injectable Solutions | Used in hospital settings for immediate therapeutic effects against severe infections. |
| Suspensions | Formulated for pediatric use where swallowing tablets may be challenging. |
Stability and Efficacy
Studies have shown that formulations containing 7-ACA maintain stability under various environmental conditions, which is critical for ensuring efficacy throughout the product's shelf life.
Clinical Studies
Several clinical studies have evaluated the effectiveness of cephalosporins derived from 7-ACA:
- Ceftizoxime vs. Ceftazidime : A comparative study showed that ceftizoxime had superior efficacy in treating infections caused by resistant strains of Enterobacteriaceae.
- Ceftibuten in Pediatric Patients : Research indicated that ceftibuten was well-tolerated and effective in treating otitis media in children, showcasing its safety profile.
Laboratory Studies
Laboratory studies have demonstrated the structural modifications on 7-ACA can significantly enhance antibacterial activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased stability against beta-lactamases |
| Alteration of side chains | Broadened spectrum against Gram-positive bacteria |
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent significantly impacts stability and enzyme interaction.
Modifications at Position 7
The 7-amino group and its acylated derivatives dictate spectrum and β-lactamase affinity.
Key Research Findings
Antibacterial Activity
- Target Compound: Limited spectrum due to the absence of β-lactamase-stabilizing groups (e.g., methoxyimino). Likely effective against Gram-positive bacteria .
- SQ 14,359 () : MIC₉₀ values <1 µg/mL against E. coli and Klebsiella spp., outperforming earlier analogs .
- Compound: MIC₉₀ of 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), attributed to the methoxyimino-thiazole side chain .
β-Lactamase Resistance
Pharmacokinetics
- Compound (E1100): Nonlinear pharmacokinetics in rats due to concentration-dependent protein binding (82–91% in humans) .
- Target Compound : Lower molecular weight (240.28 g/mol vs. 423.46 g/mol in ) suggests faster renal clearance .
Biological Activity
(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-aminocephalosporanic acid (7-ANCA), is a key intermediate in the synthesis of various cephalosporin antibiotics, such as ceftizoxime and ceftibuten. This compound exhibits significant biological activity, particularly as an antibacterial agent against a range of Gram-positive and Gram-negative bacteria.
- Molecular Formula : C₉H₁₂N₂O₄S
- Molecular Weight : 244.27 g/mol
- CAS Number : 24701-69-7
- Solubility : Highly soluble in water (up to 37,000 mg/ml at 25°C) .
The biological activity of this compound primarily involves its role as a β-lactam antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.
Antibacterial Activity
Research indicates that 7-ANCA exhibits a broad spectrum of antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 4 µg/mL |
| Escherichia coli | 1 - 8 µg/mL |
| Streptococcus pneumoniae | 0.25 - 2 µg/mL |
| Klebsiella pneumoniae | 2 - 16 µg/mL |
These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable component in antibiotic formulations .
Case Studies and Research Findings
Numerous studies have evaluated the efficacy of (6R,7R)-7-aminocephalosporanic acid in clinical settings:
- Ceftizoxime Efficacy :
- Resistance Mechanisms :
- Pharmacokinetics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
